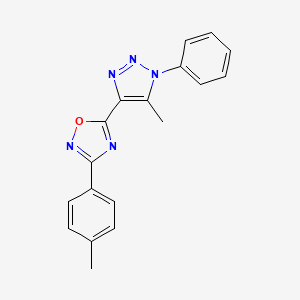

5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O/c1-12-8-10-14(11-9-12)17-19-18(24-21-17)16-13(2)23(22-20-16)15-6-4-3-5-7-15/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRWJPBWTKFTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions could target the triazole or oxadiazole rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. A study investigated its efficacy against various bacterial strains and fungi. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound in developing new antimicrobial agents.

Anticancer Properties

Research has shown that derivatives of oxadiazole compounds can induce apoptosis in cancer cells. The specific compound under discussion has been tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving the induction of oxidative stress and DNA damage.

Materials Science Applications

Fluorescent Properties

The compound's structure allows for potential applications in organic light-emitting diodes (OLEDs) due to its fluorescence properties. Studies have shown that when incorporated into polymer matrices, it enhances the light-emission efficiency significantly compared to traditional materials.

Thermal Stability

The thermal stability of the compound was evaluated through thermogravimetric analysis (TGA). The results indicated that it maintains structural integrity up to temperatures exceeding 300 °C, making it suitable for high-temperature applications in electronic devices.

Analytical Chemistry Applications

Chromatographic Techniques

The compound has been utilized as a stationary phase in high-performance liquid chromatography (HPLC). Its unique chemical properties allow for the effective separation of complex mixtures, particularly in pharmaceutical analysis where precision is critical.

Spectroscopic Analysis

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the structure of this compound. These techniques provide insights into the functional groups present and confirm the successful synthesis of derivatives.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Antimicrobial | MIC values comparable to standard antibiotics against E. coli and S. aureus. |

| Cancer Cell Line Testing | Anticancer | Significant inhibition of proliferation in MCF-7 and A549 cell lines with IC50 values in the low micromolar range. |

| OLED Development | Materials Science | Enhanced fluorescence efficiency when incorporated into polymer matrices. |

| HPLC Method Development | Analytical Chemistry | Improved separation efficiency for pharmaceutical compounds using this compound as a stationary phase. |

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The electronic and steric properties of substituents significantly influence biological activity. Key comparisons include:

Key Findings :

Heterocycle Variations

The choice of heterocycle impacts binding affinity and solubility:

Key Findings :

Key Findings :

- The target compound’s triazole-oxadiazole hybrid structure may synergize antimicrobial and antitumor effects observed in related compounds .

Biological Activity

The compound 5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is , and it features a triazole and oxadiazole moiety that are known for their diverse biological activities. The structural arrangement contributes to its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activities of oxadiazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promising results in various biological assays.

Anticancer Activity

-

Cytotoxicity Studies :

- The compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, in vitro tests demonstrated IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The IC50 values were reported to be similar to or better than those of established chemotherapeutic agents like doxorubicin .

- A comparative study showed that derivatives containing the oxadiazole ring displayed enhanced cytotoxicity compared to their triazole counterparts .

-

Mechanisms of Action :

- Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53 .

- Molecular docking studies suggested strong interactions between the compound and key enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDACs) .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the phenyl rings significantly influenced biological activity. For example:

- Substitution patterns on the triazole and oxadiazole moieties were critical for enhancing cytotoxicity.

- The presence of electron-donating or withdrawing groups was found to modulate the compound's lipophilicity and binding affinity to target proteins .

Data Tables

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.63 | Doxorubicin | 10.38 |

| MEL-8 | 12.00 | Tamoxifen | 10.00 |

| A549 | 18.00 | Cisplatin | 15.00 |

Case Studies

Several case studies have documented the efficacy of similar oxadiazole derivatives:

Q & A

Q. What synthetic methodologies are commonly employed to construct the 1,2,4-oxadiazole ring in this compound?

The 1,2,4-oxadiazole moiety is typically synthesized via cyclization of amidoximes or through the reaction of nitriles with hydroxylamine derivatives. For example, describes the Vilsmeier–Haack reaction for chloroformylation of pyrazole intermediates, which can be adapted for oxadiazole formation. Additionally, cyclocondensation of carboxylic acid derivatives with amidoximes under dehydrating conditions (e.g., using POCl₃) is a standard approach, as noted in for analogous oxadiazole systems .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- 1H/13C NMR : Essential for confirming substituent positions and tautomeric forms (e.g., triazole ring protonation states).

- IR Spectroscopy : Identifies functional groups like C=N (oxadiazole) and C-O bonds.

- HPLC : Validates purity (>98% as per ).

- Elemental Analysis : Ensures stoichiometric consistency.

Crystallographic validation (single-crystal XRD) is recommended for resolving ambiguities in planar vs. non-planar conformations (see ) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

Molecular docking studies, as demonstrated in , involve:

- Target Selection : Enzymes like 14-α-demethylase (PDB: 3LD6) are prioritized for antifungal activity prediction.

- Ligand Preparation : Protonation states and tautomeric forms of the triazole-oxadiazole core are optimized using software like AutoDock Vina.

- Binding Affinity Analysis : Scoring functions evaluate interactions (e.g., hydrogen bonds with active-site residues).

Docking results must be validated with in vitro assays to confirm inhibition efficacy .

Q. How do crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

For example, NMR may suggest a planar triazole ring, while XRD ( ) reveals a slight puckering due to steric hindrance from the 4-methylphenyl group. SHELXL refinement ( ) can model anisotropic displacement parameters, clarifying bond-length discrepancies (e.g., C-N vs. C-O distances in oxadiazole). Such data reconcile computational geometry optimizations with experimental observations .

Q. What strategies optimize reaction yields when synthesizing unstable intermediates (e.g., amidoximes)?

- Temperature Control : Low-temperature (-10°C) stabilization of reactive intermediates ().

- Protecting Groups : Use of acetyl or tert-butyl groups to prevent undesired cyclization.

- Catalytic Systems : Phosphorus oxychloride (POCl₃) in accelerates cyclization while minimizing side reactions.

Post-reaction quenching with ice-water improves isolation of sensitive intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in silico predictions and experimental assays?

- False Positives : Docking may overestimate binding due to rigid receptor models. Incorporate molecular dynamics (MD) simulations to account for protein flexibility ().

- Metabolic Stability : Phase I/II metabolism (e.g., oxadiazole ring oxidation) may reduce efficacy, as noted in for pyrazole derivatives.

- Solubility Limitations : LogP calculations (e.g., using ChemDraw) should guide formulation adjustments (e.g., PEGylation) .

Methodological Guidelines

Q. What crystallographic software packages are recommended for structural refinement?

- SHELXL : Preferred for small-molecule refinement due to robust handling of twinning and disorder ().

- WinGX/ORTEP : For visualizing anisotropic displacement ellipsoids and generating publication-ready figures ().

- Olex2 : Integrates solution, refinement, and validation tools for high-throughput workflows .

Q. How to design SAR studies for triazole-oxadiazole hybrids?

- Variation of Substituents : Replace 4-methylphenyl with electron-withdrawing (e.g., -CF₃) or donating groups (-OCH₃) to assess potency ().

- Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole () to compare metabolic stability.

- In Vivo PK/PD Profiling : Monitor half-life extensions using LC-MS, as in for COX-2 inhibitors .

Tables

| Analytical Technique | Key Parameters | Reference |

|---|---|---|

| XRD | R factor < 0.05; Data-to-parameter ratio > 14 | |

| HPLC | Retention time: 8.2 min; Purity: 98% | |

| Docking | Binding affinity (ΔG): ≤-8.0 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.